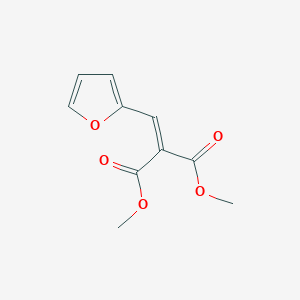

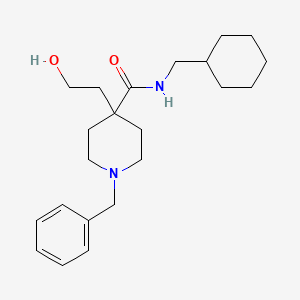

1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dimethyl 2-(furan-2-ylmethylidene)propanedioate is a chemical compound with the molecular formula C10H10O5 and a molecular weight of 210.18 . It is used for research and development purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. The boiling point and storage conditions are not specified .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Lipase-Catalyzed Synthesis : This study reports the synthesis of furan oligoesters via polytransesterification, using dimethyl furan-2,5-dicarboxylate and linear α, ω-aliphatic diols. The products have potential applications as macromonomers and are obtained through a green process (Cruz-Izquierdo et al., 2015).

Michael Reaction Synthesis : The Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with various components afforded pyridine derivatives, showcasing the versatility of this compound in synthetic organic chemistry (Dyachenko et al., 2014).

Photophysical Properties Study : A study explored the synthesis of furans and their photophysical properties, indicating potential applications in the field of metal ion sensors, particularly for aluminum detection (Kumar et al., 2015).

Biobased Polymers and Materials

Biobased Oligoesters : The production of biobased oligoesters from furan-based compounds, as studied by Cruz-Izquierdo et al. (2015), suggests potential applications in environmentally friendly materials.

Polyester Synthesis : Research on poly(trimethylene 2,5-furandicarboxylate – block – dimerized fatty acid) copolymers, synthesized from furan derivatives, highlights the application of these compounds in the creation of 100% bio-based polymeric materials (Kwiatkowska et al., 2016).

Polyoxabicyclates from Furfural : A study on biomass-based oxabicyclic dicarboxylic anhydride derived from furan derivatives emphasizes the role of these compounds in green chemistry and potential applications in elastic, transparent films (Tachibana et al., 2013).

Catalysis and Reaction Mechanisms

Catalytic Behavior in Hydrogenation : The hydrogenation of syngas-derived dimethyl malonate on a Cu/SiO2 catalyst, forming 1,3-propanediol, highlights the catalytic applications of furan derivatives (Zheng et al., 2017).

Asymmetric Synthesis of Spiroketals : The conversion of 2,2'-methylenebis[furan] to spiroketals with high stereo- and enantioselectivity illustrates the potential of furan derivatives in asymmetric synthesis and medicinal chemistry applications (Meilert et al., 2004).

Transesterification Catalysis : The study on transesterification of dimethyl carbonate with diols in the presence of phosphonium salts, where furan derivatives were involved, shows their role in catalysis and potential in creating eco-friendly products (Selva et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

dimethyl 2-(furan-2-ylmethylidene)propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-13-9(11)8(10(12)14-2)6-7-4-3-5-15-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTYRVYMGFNPTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CO1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide](/img/structure/B2479569.png)

![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2479570.png)

![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479574.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide](/img/structure/B2479575.png)

![Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2479576.png)

![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)acetamide](/img/structure/B2479580.png)

![Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2479586.png)

![5-[(4-Chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2479589.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2479590.png)